4-Bromo-6-(methylsulfonyl)quinoline
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Overview
Description
4-Bromo-6-(methylsulfonyl)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 4th position and a methylsulfonyl group at the 6th position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(methylsulfonyl)quinoline can be achieved through various methods. One common approach involves the use of ortho-propynol phenyl azides and TMSBr as an acid-promoter. This cascade transformation generates the desired product in moderate to excellent yields with good functional group compatibility .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(methylsulfonyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl Grignard reagents and palladium catalysts.
Oxidation: Reagents such as cobalt oxide and titanium dioxide are used under mild conditions.
Reduction: Hydrogenation reactions using metal catalysts like palladium on carbon.
Major Products Formed
Substitution: Functionalized quinolines with various substituents.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Scientific Research Applications
4-Bromo-6-(methylsulfonyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(methylsulfonyl)quinoline involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Lacks the methylsulfonyl group, leading to different reactivity and applications.
6-Methylsulfonylquinoline: Lacks the bromine atom, affecting its chemical properties and biological activity.
Quinoline N-oxides: Oxidized derivatives with distinct chemical behavior.
Uniqueness
4-Bromo-6-(methylsulfonyl)quinoline is unique due to the presence of both bromine and methylsulfonyl groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8BrNO2S |
---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
4-bromo-6-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 |
InChI Key |
AJXVIZOOTLNIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Br |
Origin of Product |
United States |
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